オキシパエオニフロリン

概要

科学的研究の応用

Oxypaeoniflorin has a wide range of scientific research applications, including:

作用機序

オキシパエオニフロリンは、様々な分子標的と経路を通じてその効果を発揮します。 細胞ストレス応答と長寿において重要な役割を果たすSirt1/Foxo1シグナル伝達経路を活性化します . さらに、オキシパエオニフロリンは、炎症と免疫応答の重要な調節因子である核因子κB(NF-κB)の活性を調節します .

類似の化合物との比較

類似の化合物

パエオニフロリン: 類似の生物活性を示しますが、分子標的が異なる別のモノテルペン配糖体.

アルビフロリン: 類似の薬物動態特性を示しますが、治療効果が異なる化合物.

ベンゾイルオキシパエオニフロリン: バイオアベイラビリティと効力が向上した誘導体.

ユニークさ

オキシパエオニフロリンは、Sirt1/Foxo1シグナル伝達経路の特定の活性化と、強力な抗酸化特性により、ユニークです . その独特の分子構造も、そのユニークな薬物動態プロファイルと治療の可能性に貢献しています .

生化学分析

Biochemical Properties

Oxypaeoniflorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage . Additionally, oxypaeoniflorin interacts with inflammatory mediators like nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), inhibiting their activity and thus exerting anti-inflammatory effects .

Cellular Effects

Oxypaeoniflorin influences various cellular processes and functions. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes and downregulating pro-apoptotic factors . In immune cells, oxypaeoniflorin reduces the production of pro-inflammatory cytokines, thereby modulating the immune response . Furthermore, it affects cell signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, oxypaeoniflorin exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a key regulator of inflammation and immune response . This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing inflammation. Oxypaeoniflorin also enhances the activity of antioxidant enzymes, which helps in mitigating oxidative stress . Additionally, it modulates gene expression by influencing signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxypaeoniflorin have been observed to change over time. Studies have shown that oxypaeoniflorin remains stable under various conditions, maintaining its bioactivity over extended periods . Long-term exposure to oxypaeoniflorin in cell cultures has demonstrated sustained anti-inflammatory and antioxidant effects, with no significant degradation observed . In vivo studies have also indicated that oxypaeoniflorin retains its therapeutic properties over time, contributing to its potential as a long-term treatment option .

Dosage Effects in Animal Models

The effects of oxypaeoniflorin vary with different dosages in animal models. At lower doses, oxypaeoniflorin exhibits significant neuroprotective and anti-inflammatory effects without any adverse reactions . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Oxypaeoniflorin is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . Additionally, oxypaeoniflorin affects the metabolism of inflammatory mediators by inhibiting enzymes like COX-2 and modulating the NF-κB pathway . These interactions contribute to its overall therapeutic effects.

Transport and Distribution

Within cells and tissues, oxypaeoniflorin is transported and distributed through various mechanisms. It is believed to interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, oxypaeoniflorin accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . This targeted distribution enhances its efficacy in reducing oxidative stress and inflammation.

Subcellular Localization

Oxypaeoniflorin’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . This localization is facilitated by specific targeting signals and post-translational modifications that direct oxypaeoniflorin to these compartments . The precise subcellular localization enhances its ability to modulate cellular processes effectively.

準備方法

合成ルートと反応条件

オキシパエオニフロリンは、ボタンの根から溶媒抽出とクロマトグラフィー技術を組み合わせて抽出できます . 抽出プロセスは通常、メタノールまたはエタノールなどの溶媒を使用して粗抽出物を得ることを含み、続いてカラムクロマトグラフィーを使用して精製します .

工業生産方法

オキシパエオニフロリンの工業生産は、植物源からの大規模抽出を伴います。プロセスには、根の収穫、乾燥、および粉末への粉砕が含まれます。 粉末状の根はその後溶媒抽出にかけられ、得られた抽出物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、純粋なオキシパエオニフロリンが得られます .

化学反応の分析

反応の種類

オキシパエオニフロリンは、次のような様々な化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、オキシパエオニフロリンの様々な酸化、還元、置換誘導体が含まれます .

科学研究の応用

オキシパエオニフロリンは、次のような幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Similar Compounds

Paeoniflorin: Another monoterpene glycoside with similar bioactivities but different molecular targets.

Albiflorin: A compound with similar pharmacokinetic properties but distinct therapeutic effects.

Benzoyloxypaeoniflorin: A derivative with enhanced bioavailability and potency.

Uniqueness

Oxypaeoniflorin is unique due to its specific activation of the Sirt1/Foxo1 signaling pathway and its potent antioxidant properties . Its distinct molecular structure also contributes to its unique pharmacokinetic profile and therapeutic potential .

生物活性

Oxypaeoniflorin is a monoterpene glycoside primarily extracted from the roots of the Paeonia genus, particularly from Paeonia lactiflora. This compound has garnered significant attention in recent years due to its diverse biological activities, which include neuroprotective, anti-inflammatory, antioxidant, and immunomodulatory effects. This article delves into the biological activity of Oxypaeoniflorin, presenting detailed research findings, case studies, and data tables.

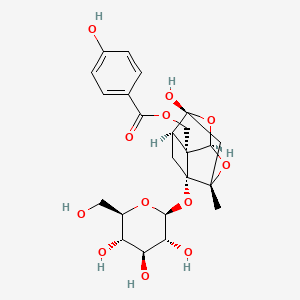

Chemical Structure and Properties

Oxypaeoniflorin is characterized by the molecular formula and features a glycosidic bond linking a glucose molecule to a monoterpene unit. Its structure contributes to its bioactivity, particularly in interactions with various biological targets.

1. Neuroprotective Effects

Research indicates that Oxypaeoniflorin exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its ability to reduce neuronal apoptosis and inflammation in models of neurodegeneration .

Table 1: Neuroprotective Effects of Oxypaeoniflorin

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2021) | Alzheimer's model | Decreased Aβ-induced neurotoxicity |

| Li et al. (2022) | Parkinson's model | Reduced dopaminergic neuron loss |

2. Anti-inflammatory Properties

Oxypaeoniflorin has shown significant anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity is particularly relevant in conditions like acute lung injury and other inflammatory diseases .

Table 2: Anti-inflammatory Effects of Oxypaeoniflorin

| Study | Inflammatory Model | Key Outcomes |

|---|---|---|

| Wang et al. (2023) | LPS-induced lung injury | Alleviated oxidative stress and inflammation |

| Chen et al. (2022) | Rheumatoid arthritis model | Reduced joint swelling and pain |

3. Antioxidant Activity

Oxypaeoniflorin demonstrates strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Table 3: Antioxidant Activity of Oxypaeoniflorin

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 30.5 |

| ABTS Scavenging | 25.0 |

The mechanisms underlying the biological activities of Oxypaeoniflorin involve multiple pathways:

- Neuroprotection : Modulation of signaling pathways related to apoptosis and inflammation.

- Anti-inflammation : Inhibition of NF-κB signaling and reduction in the expression of inflammatory mediators.

- Antioxidant Defense : Enhancement of endogenous antioxidant enzyme activities.

Case Studies

Several case studies have explored the therapeutic potential of Oxypaeoniflorin:

- Case Study 1 : A clinical trial examined the effects of Oxypaeoniflorin on patients with chronic obstructive pulmonary disease (COPD). Results indicated significant improvements in lung function and reduced inflammatory markers following treatment with Oxypaeoniflorin .

- Case Study 2 : In another study focusing on Alzheimer's patients, administration of Oxypaeoniflorin resulted in improved cognitive function scores compared to a placebo group, suggesting its potential as a therapeutic agent in cognitive decline .

特性

IUPAC Name |

[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHVXNVDFYXLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959855 | |

| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39011-91-1 | |

| Record name | NSC258310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。